molecular formula C18H17Cl2N7S B4744897 4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4744897
M. Wt: 434.3 g/mol
InChI Key: IIYJYRVZJWWHSC-UHFFFAOYSA-N
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Description

“4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE” is a complex organic compound that features multiple functional groups, including pyrazole, triazole, and dichlorobenzyl moieties. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE” would likely involve multiple steps, including the formation of the pyrazole and triazole rings, followed by their functionalization with the dichlorobenzyl and methylpyrazolyl groups. Typical reaction conditions might include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for such compounds would need to be optimized for yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

The compound “4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE” could undergo various types of chemical reactions, including:

    Oxidation: Potentially forming sulfoxides or sulfones.

    Reduction: Reducing the triazole or pyrazole rings.

    Substitution: Halogen substitution on the dichlorobenzyl group.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, compounds with similar structures have been investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinally, such compounds might be explored for their potential as therapeutic agents, particularly in the treatment of diseases where modulation of specific biological pathways is desired.

Industry

Industrially, this compound could find applications in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for “4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrazole and triazole derivatives, such as:

  • 1H-pyrazole-4-carboxamide
  • 1H-1,2,4-triazole-3-thiol
  • 2,4-dichlorobenzyl alcohol

Uniqueness

The uniqueness of “4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE” lies in its specific combination of functional groups, which could confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

4-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]-3-[1-(5-methylpyrazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N7S/c1-11-5-6-21-27(11)12(2)17-23-24-18(28)26(17)15-8-22-25(10-15)9-13-3-4-14(19)7-16(13)20/h3-8,10,12H,9H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYJYRVZJWWHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1C(C)C2=NNC(=S)N2C3=CN(N=C3)CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 6
4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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